molecular formula C10H8O3S B13075501 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid

Cat. No.: B13075501
M. Wt: 208.24 g/mol
InChI Key: ODGOVIHXUNTKCG-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid (CAS 1492589-39-5) is a heterocyclic compound of significant interest in medicinal chemistry and biochemical research, particularly in the study of cellular response to hypoxia. With the molecular formula C 10 H 8 O 3 S and a molecular weight of 208.23 g/mol, this compound is characterized by a furan-carboxylic acid moiety linked to a methyl-substituted thiophene ring . This compound is designed based on a core scaffold known to exhibit inhibitory activity against Factor Inhibiting HIF-1 (FIH-1), a key oxygen-sensing enzyme . FIH-1 plays a critical role in the hypoxic response pathway by hydroxylating the hypoxia-inducible factor-alpha (HIF-α), thereby regulating the expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism . Researchers utilize derivatives of furan-2-carboxylic acid, like this one, as potential antagonists of 2-oxoglutarate (2OG), aiming to stabilize HIF-α and activate HIF-mediated transcription for the study of ischemic diseases and cancer biology . The compound's structure, featuring a bidentate metal-binding site, is crucial for its hypothesized mechanism of action, which involves chelating the Fe 2+ ion in the enzyme's active center . As a building block in drug discovery, this chemical class provides researchers with a versatile template for designing and synthesizing novel bioactive molecules. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

5-(5-methylthiophen-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H8O3S/c1-6-4-7(5-14-6)8-2-3-9(13-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

ODGOVIHXUNTKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid typically involves the formation of the thiophene and furan rings followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the carbon-carbon bonds between the rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has shown promise as a precursor in the development of novel therapeutic agents. Its derivatives have been explored for their biological activities, including anti-inflammatory and anticancer properties. For instance, compounds containing thiophene moieties are known to inhibit hypoxia-inducible factor (HIF) activity, which plays a crucial role in tumor growth and metastasis. Furthermore, furan derivatives have been studied for their antimicrobial effects, suggesting that 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid may also exhibit similar bioactivity.

Case Study: Molecular Docking Studies
Molecular docking studies have demonstrated that this compound can effectively interact with proteins involved in metabolic pathways related to inflammation and cancer progression. These interactions are vital for understanding its therapeutic potential and optimizing efficacy.

Applications in Material Science
Beyond medicinal uses, this compound has potential applications in material science. Its unique structure allows it to serve as a building block in the synthesis of advanced materials with specific properties. Research indicates that compounds with both furan and thiophene rings can exhibit interesting electronic properties, making them suitable for organic electronics and photovoltaic applications.

Cosmetic Formulations

Cosmetic Applications
Recent studies have highlighted the importance of safety and stability in cosmetic formulations. The unique properties of this compound may be leveraged in developing new cosmetic products that require effective skin penetration and bioavailability. This compound could enhance the efficacy of topical formulations by improving skin hydration and offering protective benefits against environmental stressors .

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of furan-2-carboxylic acid derivatives are heavily influenced by substituents on the furan ring. Key structural analogs include:

Compound Name Substituent(s) Key Properties/Activities References
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-Nitrophenyl Potent MbtI inhibitor; crystallographic studies confirm binding to enzyme active sites .
5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid 3,5-Bis(trifluoromethyl)phenyl High affinity for Mab-SaS; low cytotoxicity in human cells .
5-(2-Amino-4-nitrophenyl)furan-2-carboxylic acid 2-Amino-4-nitrophenyl Moderate enzyme inhibition; nitro group enhances electron-withdrawing effects .
5-(1-Hydroxypentyl)-furan-2-carboxylic acid 1-Hydroxypentyl (natural derivative) Antimicrobial activity; isolated from mangrove endophytic fungi .
5-(Chlorosulfonyl)furan-2-carboxylic acid Chlorosulfonyl High reactivity; used in synthetic intermediates .
  • Electron-Withdrawing Groups (EWGs): Nitro (—NO₂) and trifluoromethyl (—CF₃) groups enhance enzyme inhibition by increasing electrophilicity and stabilizing ligand-target interactions .
  • Natural Derivatives: Hydroxyl and alkyl side chains (e.g., 1-hydroxypentyl) correlate with antimicrobial activity but may reduce synthetic accessibility compared to aryl-substituted analogs .

Thiophene vs. Furan Derivatives

Thiophene-containing analogs, such as thieno[3,2-b]thiophene-2-carboxylic acid, exhibit distinct electronic properties due to sulfur’s larger atomic size and polarizability. These compounds often show enhanced thermal stability and altered binding affinities compared to furan derivatives. For example, 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid demonstrates trypanocidal activity, highlighting thiophene’s versatility in drug design . However, furan derivatives generally exhibit lower toxicity profiles in human cells .

Physicochemical and Thermochemical Properties

  • Acidity: The carboxylic acid group at the 2-position contributes to solubility in polar solvents. Esters (e.g., 5-(4-nitrophenyl)furan-2-carboxylic acid methyl ester ) show reduced acidity but improved bioavailability .
  • Thermal Stability: Methylation (e.g., 5-methylthiophene) increases enthalpy of formation (ΔfH) by approximately -45 kJ·mol⁻¹, comparable to methylated furans like 2,5-dimethylfuran .
  • LogP Values: Compounds with aryl substituents (e.g., 4-nitrophenyl) exhibit higher LogP (1.98–2.5), indicating greater lipophilicity, whereas hydroxylated derivatives (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid) are more hydrophilic .

Biological Activity

5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid is an organic compound characterized by its unique structural features, including a furan ring and a thiophene moiety. The molecular formula C10H9O2SC_{10}H_9O_2S indicates the presence of ten carbon atoms, nine hydrogen atoms, two oxygen atoms, and one sulfur atom. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that compounds containing both furan and thiophene rings exhibit diverse biological activities, including antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth by interacting with specific enzymes or pathways involved in bacterial metabolism. For instance, it has been observed that related furan derivatives can effectively inhibit the swarming and swimming of bacteria at low concentrations, suggesting a potential mechanism for this compound's activity against microbial pathogens .

Anticancer Potential

The compound's anticancer potential is also under investigation. Studies on similar compounds have shown their ability to inhibit the hypoxia-inducible factor (HIF), which plays a crucial role in tumor growth and metastasis. Inhibition of HIF can lead to reduced tumor progression and enhanced sensitivity to chemotherapy . Although specific data on the efficacy of this compound remains limited, its structural similarities to known HIF inhibitors warrant further exploration.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors involved in signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence oxidative stress within cells, which can affect cancer cell viability.

Case Studies

Several studies have focused on the biological activity of related furan and thiophene derivatives:

CompoundActivity TypeConcentrationReference
5-HMFAAntimicrobial1.8 µg/L
FG4592HIF InhibitorVaries
5-(2-Methylthiophen-3-yl)furan-2-carboxylic acidAnticancerVaries

These findings illustrate the potential for structural analogs to inform the biological activity of this compound.

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